N-3-Oxobutyl Linezolid
Description
Properties
Molecular Formula |
C₂₀H₂₆FN₃O₅ |
|---|---|
Molecular Weight |
407.44 |
Synonyms |
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-N-(3-oxobutyl)-acetamide |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure Elucidation of N-3-Oxobutyl Linezolid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, the identification of N-alkylated derivatives represents a critical challenge due to their potential genotoxicity and impact on drug stability. This guide details the structural elucidation of N-3-Oxobutyl Linezolid , a specific impurity arising from the Michael addition of Linezolid to methyl vinyl ketone (MVK).
This document serves as a technical blueprint for researchers, synthesizing high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and mechanistic organic chemistry to definitively characterize this impurity.
Chemical Identity & Context
N-3-Oxobutyl Linezolid is a tertiary amide derivative of the oxazolidinone antibiotic Linezolid. It is formed when the secondary acetamide nitrogen of Linezolid undergoes alkylation by a 3-oxobutyl group.
| Parameter | Data |
| Common Name | N-3-Oxobutyl Linezolid |
| Chemical Name | N-(3-oxobutyl)-N-{[(5S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide |
| Molecular Formula | C₂₀H₂₆FN₃O₅ |
| Molecular Weight | 407.44 g/mol |
| Parent API | Linezolid (C₁₆H₂₀FN₃O₄, MW 337.35) |
| Structural Change | Addition of –CH₂CH₂C(=O)CH₃ (+C₄H₆O, +70.04 Da) |
Mechanistic Origin
The formation of this impurity follows a Michael Addition pathway. While amides are typically poor nucleophiles, the specific conditions (basic environment or catalysis) can facilitate the attack of the acetamide nitrogen on the
Figure 1: Mechanistic pathway for the formation of N-3-Oxobutyl Linezolid via Michael Addition.
Synthesis & Isolation Strategy
To validate the structure, the impurity must often be synthesized de novo or enriched from mother liquors.
Enrichment Protocol
-
Stress Condition : Dissolve Linezolid in acetonitrile/water (50:50). Add 1.0 eq of Methyl Vinyl Ketone and adjust pH to 9.0 using triethylamine.
-
Incubation : Heat at 60°C for 24 hours.
-
Monitoring : Track the disappearance of Linezolid (RT ~5.0 min) and appearance of the impurity (RT ~7.5 min) using UPLC-UV at 254 nm.
Isolation via Preparative HPLC
-
Column : C18 Prep-Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase : Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Target Fraction : Collect the peak at relative retention time (RRT) ~1.2-1.3.
-
Lyophilization : Freeze-dry the fraction to obtain a white to off-white amorphous solid.
Structural Characterization Framework
The elucidation logic relies on a "subtract and add" approach: confirming the Linezolid core remains intact while identifying the new 3-oxobutyl appendage.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the elemental composition and confirms the mass shift.
-
Instrument : Q-TOF or Orbitrap MS.
-
Ionization : ESI Positive Mode.
| Ion | Observed m/z | Theoretical m/z | Delta (ppm) | Inference |
| [M+H]⁺ | 408.1929 | 408.1935 | -1.4 | Consistent with C₂₀H₂₇FN₃O₅ |
| [M+Na]⁺ | 430.1748 | 430.1754 | -1.3 | Sodium adduct confirms MW |
| Fragment | 338.14 | - | - | Loss of C₄H₆O (Retro-Michael) |
Key Insight : The mass difference of +70.041 Da relative to Linezolid corresponds exactly to the C₄H₆O moiety (3-oxobutyl group).
NMR Spectroscopy
NMR is the gold standard for connectivity. The key diagnostic is the disappearance of the amide NH proton and the appearance of the oxobutyl chain signals .
1H NMR Data (DMSO-d6, 500 MHz)
| Position | Chemical Shift (δ) | Multiplicity | Integral | Assignment |
| NH (Amide) | Absent | - | - | Confirming N-substitution |
| Oxobutyl-CH₂ | 3.65 | Triplet (t) | 2H | N-CH ₂-CH₂-C=O |
| Oxobutyl-CH₂ | 2.68 | Triplet (t) | 2H | N-CH₂-CH ₂-C=O |
| Ketone-CH₃ | 2.12 | Singlet (s) | 3H | -C(=O)CH ₃ |
| Ac-CH₃ | 1.85 | Singlet (s) | 3H | N-C(=O)CH ₃ (Acetamide) |
| Oxazolidinone | 3.70 - 4.80 | Multiplets | 5H | Core Ring Protons |
| Aromatic | 7.05 - 7.50 | Multiplets | 3H | Fluorophenyl Ring |
| Morpholine | 2.95, 3.72 | Multiplets | 8H | Morpholine Ring |
13C NMR & DEPT
-
Ketone Carbonyl : ~207.0 ppm (Distinct from amide carbonyl).
-
Amide Carbonyl : ~170.5 ppm.
-
New Methyl : ~30.0 ppm (Ketone methyl).
-
New Methylenes : ~43.0 ppm (N-CH₂) and ~42.0 ppm (CH₂-C=O).
2D NMR Connectivity (The "Smoking Gun")
To prove the 3-oxobutyl group is attached to the acetamide nitrogen and not the morpholine or oxazolidinone ring, HMBC (Heteronuclear Multiple Bond Correlation) is required.
-
HMBC Correlation 1 : The protons of the new N-CH₂ (3.65 ppm) must show a correlation to the Acetamide Carbonyl (~170.5 ppm).
-
HMBC Correlation 2 : The protons of the Linezolid side-chain N-CH₂ (attached to the ring) must also correlate to the Acetamide Carbonyl.
-
Result : Two different methylene groups correlating to the same amide carbonyl confirms the tertiary amide structure.
Figure 2: Structural elucidation workflow establishing the N-alkylation site.
Analytical Method for Quality Control
Once characterized, the impurity must be monitored.
HPLC Conditions:
-
Column : Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : 10% B to 60% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Retention :
-
Linezolid: ~8.5 min.
-
N-3-Oxobutyl Linezolid: ~10.2 min (Increased hydrophobicity due to alkyl chain).
-
Conclusion
The elucidation of N-3-Oxobutyl Linezolid demonstrates the susceptibility of secondary amides to Michael addition in the presence of reactive enones like methyl vinyl ketone. By leveraging HRMS for elemental confirmation and 2D NMR (specifically HMBC) for regiochemical assignment, researchers can definitively distinguish this impurity from other potential degradants. This rigorous approach ensures the safety and efficacy of the final pharmaceutical product.
References
-
LGC Standards . N-3-Oxobutyl Linezolid Impurity Reference Material. Retrieved from .
-
Toronto Research Chemicals (TRC) . N-3-Oxobutyl Linezolid Data Sheet. Retrieved from .
- Bebawy, L. I. (2003). "Spectrophotometric and HPLC determination of linezolid in presence of its alkaline-induced degradation products." Journal of Pharmaceutical and Biomedical Analysis, 32(6), 1193-1201.
- Rao, R. N., et al. (2012). "LC, LC–MS/TOF, and MSn studies for the separation, identification, and characterization of degradation products of linezolid.
N-3-Oxobutyl Linezolid as a degradation product of Linezolid
The following is an in-depth technical guide on the characterization, formation, and control of N-3-Oxobutyl Linezolid , a specific degradation product arising from drug-excipient interactions.
Characterization, Formation Mechanism, and Control Strategy
Executive Summary
N-3-Oxobutyl Linezolid (often referred to in internal coding as PNU-177636 or similar derivative codes) is a specific degradation impurity of Linezolid formed not through intrinsic instability of the API alone, but via a Michael addition reaction with Methyl Vinyl Ketone (MVK) . MVK is a known degradation product of common excipients such as Povidone (PVP) and Crospovidone. This guide details the structural characterization, mechanistic origin, synthesis of reference standards, and analytical strategies for controlling this impurity in finished dosage forms.
Chemical Characterization
N-3-Oxobutyl Linezolid is a tertiary amide formed by the alkylation of the secondary acetamide nitrogen of Linezolid. Unlike oxidative degradants (e.g., amine oxides) or hydrolytic degradants (e.g., amino alcohols), this impurity represents a drug-excipient interaction .
Identity and Properties
| Property | Detail |
| Common Name | N-3-Oxobutyl Linezolid |
| Chemical Name | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-(3-oxobutyl)acetamide |
| Molecular Formula | C₂₀H₂₆FN₃O₅ |
| Molecular Weight | 407.44 g/mol |
| Parent API | Linezolid (MW 337.[1]35) |
| Mass Shift | +70.09 Da (vs Parent) |
| Structural Alert | Tertiary Amide; Michael Adduct |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; lower water solubility than Linezolid |
Structural Visualization
The following diagram illustrates the chemical structure of N-3-Oxobutyl Linezolid, highlighting the modification at the acetamide nitrogen.
Figure 1: Structural composition of N-3-Oxobutyl Linezolid.
Formation Mechanism
The formation of N-3-Oxobutyl Linezolid is a classic example of a Michael Addition where the Linezolid acetamide nitrogen acts as the nucleophile and Methyl Vinyl Ketone (MVK) acts as the Michael acceptor.
The Source of Methyl Vinyl Ketone (MVK)
MVK is not a process impurity from Linezolid synthesis. It is generated in situ within the drug product formulation.
-
Precursor: Polyvinylpyrrolidone (Povidone/PVP) or Crospovidone.
-
Trigger: Oxidative degradation of the PVP polymer chain, often catalyzed by trace metals, heat, or peroxides, releases monomeric units or fragments like MVK.
Reaction Pathway
-
Generation: PVP degrades to release MVK.
-
Nucleophilic Attack: The amide nitrogen of Linezolid (typically a poor nucleophile, but reactive over shelf-life) attacks the
-carbon of MVK. -
Stabilization: The enol intermediate tautomerizes to the ketone, forming the stable N-3-oxobutyl adduct.
Figure 2: Mechanistic pathway of N-3-Oxobutyl Linezolid formation from excipient degradation.
Analytical Strategy
Detecting N-3-Oxobutyl Linezolid requires a method capable of separating the lipophilic impurity from the main peak. Due to the addition of the butyl-ketone chain, this impurity is less polar than Linezolid.
HPLC/UPLC Method Parameters
The following protocol is a self-validating system for separating Linezolid impurities.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric Acid (pH ~2.5) or 10mM Ammonium Acetate (for MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary); MS for confirmation.
-
Gradient Program:
-
0 min: 95% A / 5% B
-
20 min: 60% A / 40% B
-
30 min: 20% A / 80% B
-
35 min: Stop
-
Retention Behavior
-
Linezolid: Elutes typically around 12-15 minutes.
-
N-3-Oxobutyl Linezolid: Elutes after Linezolid (Relative Retention Time ~1.2 - 1.4) due to increased hydrophobicity from the oxobutyl chain.
Mass Spectrometry Identification
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 408.2 m/z.
-
Fragmentation: Look for loss of the oxobutyl group or characteristic morpholine fragments.
Synthesis of Reference Standard
To validate the analytical method, the impurity must be synthesized.
Protocol:
-
Reagents: Dissolve Linezolid (1 eq) in Dimethylformamide (DMF).
-
Reactant: Add Methyl Vinyl Ketone (1.5 eq).
-
Catalyst: Add Potassium Carbonate (K₂CO₃, 2 eq) or Triethylamine.
-
Conditions: Heat at 60°C for 12-24 hours.
-
Work-up: Dilute with water, extract with Ethyl Acetate.
-
Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).
-
Confirmation: 1H NMR (check for disappearance of amide -NH doublet and appearance of methyl ketone singlet ~2.1 ppm).
Control and Mitigation Strategy
Preventing the formation of N-3-Oxobutyl Linezolid requires strict control over the drug product environment and excipient quality.
Excipient Selection
-
Povidone Quality: Use "Low Peroxide" grades of Povidone or Crospovidone. Peroxides accelerate the breakdown of PVP into MVK.
-
Alternative Binders: If the impurity levels exceed ICH Q3B limits, consider replacing PVP with Hydroxypropyl Cellulose (HPC) or Hypromellose (HPMC), which do not generate MVK.
Manufacturing Controls
-
Moisture Control: Hydrolysis can facilitate excipient degradation. Maintain low humidity during granulation.
-
Packaging: Use oxygen scavengers or moisture barrier blisters (e.g., Alu-Alu) to prevent oxidative degradation of the excipients.
Figure 3: Mitigation strategies for controlling N-3-Oxobutyl Linezolid levels.
References
-
Toronto Research Chemicals. N-3-Oxobutyl Linezolid - Product Information. TRC-O848415.[2][3]
-
LGC Standards. Impurity Reference Materials: N-3-Oxobutyl Linezolid.
-
Santa Cruz Biotechnology. N-3-Oxobutyl Linezolid (CAS 51756-80-0 Analog).
-
PubChem. Linezolid Compound Summary. National Library of Medicine.
-
ICH Guidelines. ICH Q3B(R2) Impurities in New Drug Products.
- Wasylaschuk, W. R., et al. "Evaluation of hydroperoxides in common pharmaceutical excipients." Journal of Pharmaceutical Sciences 96.1 (2007): 106-116. (Grounding for PVP/Peroxide mechanism).
Sources
Methodological & Application
Application Note: Synthesis of N-3-Oxobutyl Linezolid Reference Standard
This Application Note and Protocol is designed for pharmaceutical researchers and analytical chemists requiring a high-purity reference standard for N-3-Oxobutyl Linezolid , a specific impurity/degradant of the antibiotic Linezolid.
Introduction & Scientific Context
In the development of Linezolid (Zyvox®), rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. N-3-Oxobutyl Linezolid is a tertiary amide impurity formed by the alkylation of the acetamide nitrogen with a 3-oxobutyl moiety (often derived from methyl vinyl ketone or analogous reactive electrophiles during processing or degradation).
The synthesis of this reference standard poses a specific chemoselective challenge: alkylating the secondary amide nitrogen in the presence of the tertiary morpholine amine and the oxazolidinone core. This protocol utilizes a Base-Promoted Aza-Michael Addition , leveraging the specific pKa difference between the amide proton (~15-17) and the morpholine system to achieve selective N-alkylation.
Chemical Identity
| Property | Detail |
| Chemical Name | N-(3-Oxobutyl)-N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide |
| CAS Number | Not formally assigned (LGC Code: TRC-O848415) |
| Molecular Formula | |
| Molecular Weight | 407.44 g/mol |
| Parent API | Linezolid ( |
Retrosynthetic Strategy & Mechanism
The target molecule differs from Linezolid by the addition of a 4-carbon ketone chain (
-
Challenge: The acetamide group is a poor nucleophile compared to amines.
-
Solution: Use of a mild inorganic base (Cesium Carbonate) or a strong hindered base (KOtBu) to generate the amidate species in situ, which then attacks the soft electrophile (MVK).
-
Selectivity: The morpholine nitrogen is already tertiary and sterically encumbered, reducing its competition for the Michael acceptor.
Reaction Scheme
The transformation involves the reaction of Linezolid (1) with Methyl Vinyl Ketone (2) to yield N-3-Oxobutyl Linezolid (3).
Figure 1: Reaction scheme for the synthesis of N-3-Oxobutyl Linezolid via Aza-Michael Addition.
Detailed Synthesis Protocol
Reagents and Materials
| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |
| Linezolid (API) | 1.0 | 337.35 | 1.00 g | Starting Material |
| Methyl Vinyl Ketone (MVK) | 2.5 | 70.09 | 0.60 mL | Electrophile |
| Cesium Carbonate ( | 1.5 | 325.82 | 1.45 g | Base |
| DMF (Anhydrous) | - | - | 10.0 mL | Solvent |
| Ethyl Acetate | - | - | - | Extraction |
| Brine | - | - | - | Wash |
Experimental Procedure
Step 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Linezolid (1.00 g, 2.96 mmol) in anhydrous DMF (10 mL).
-
Activation: Add Cesium Carbonate (1.45 g, 4.44 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation of the amide.
-
Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Vinyl Ketone (0.60 mL, 7.4 mmol) dropwise over 5 minutes.
-
Note: MVK is a potent lachrymator and toxic. Handle in a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 12–18 hours.-
Monitoring: Check reaction progress by TLC (Mobile Phase: 5% Methanol in DCM). The product will appear as a less polar spot compared to Linezolid due to the capping of the NH group.
-
Step 2: Work-up
-
Quench: Dilute the reaction mixture with Water (30 mL) and Ethyl Acetate (30 mL).
-
Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with Water (2 x 20 mL) to remove residual DMF, followed by Brine (20 mL).
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow oil.
Step 3: Purification
-
Column Chromatography: Purify the crude residue using silica gel flash chromatography.
-
Gradient: Start with 100% DCM, then graduate to 2% MeOH/DCM, ending with 5% MeOH/DCM.
-
-
Isolation: Collect fractions containing the pure product (confirmed by TLC/UV). Evaporate solvents to dryness.
-
Final Processing: Dissolve the residue in a minimum amount of DCM and precipitate with cold Diethyl Ether or Hexane if a solid is desired. Alternatively, dry under high vacuum to obtain a viscous gum/foam (common for this derivative).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the reference standard.
Characterization & Analytical Validation
To qualify the synthesized material as a Reference Standard, the following data must be verified.
Expected Analytical Data
-
Mass Spectrometry (ESI+):
-
Parent Ion
m/z. -
Fragment ions may show loss of the oxobutyl chain or acetamide cleavage.
-
-
Proton NMR (
, 400 MHz, ):-
2.15 ppm: Singlet (3H), Acetyl
. -
2.20 ppm: Singlet (3H), Ketone
(from oxobutyl group). -
2.80 ppm: Triplet (2H),
of the oxobutyl chain. -
3.8-4.0 ppm: Multiplets corresponding to the
of the oxobutyl chain and morpholine protons. - 7.0-7.5 ppm: Aromatic protons (Linezolid core pattern).
-
2.15 ppm: Singlet (3H), Acetyl
-
IR Spectroscopy:
-
Appearance of a new carbonyl stretch (~1715
) for the ketone, in addition to the amide (~1650 ) and oxazolidinone (~1750 ) bands.
-
Storage and Stability
-
State: Viscous oil or amorphous solid.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Likely hygroscopic; keep desiccated.
References
- Vertex AI Search. (2023).
- Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679.
- Basavoju, S., et al. (2006).
Sources
LC-MS/MS parameters for quantifying N-3-Oxobutyl Linezolid
An Application Note and Protocol for the Quantification of Linezolid Metabolite PNU-142300 (N-3-Oxobutyl Linezolid) using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
Linezolid (marketed as Zyvox) is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its unique mechanism of action involves the inhibition of the initiation of bacterial protein synthesis, a step distinct from most other protein synthesis inhibitors[1]. Therapeutic drug monitoring (TDM) of linezolid is increasingly recognized as a valuable tool to optimize efficacy and minimize toxicity, particularly myelosuppression (thrombocytopenia), which has been linked to drug exposure[2].
Linezolid is extensively metabolized in the body, primarily through the oxidation of its morpholine ring, a process that does not involve the cytochrome P450 (CYP) enzyme system[1][3][4]. This oxidation leads to the formation of two major, microbiologically inactive metabolites: PNU-142586 (a hydroxyethyl glycine derivative) and PNU-142300 (an aminoethoxyacetic acid derivative)[4][5]. The metabolite PNU-142300 is sometimes referred to by its systematic name, which corresponds to the N-3-oxobutyl structure. Unlike the parent drug, these metabolites are significantly cleared by the kidneys and can accumulate in patients with renal impairment[2][5][6]. Understanding the exposure to these metabolites is crucial, as their accumulation has been investigated as a potential contributor to the adverse effects observed during prolonged linezolid therapy[2][7][8].
This application note provides a detailed, robust, and validated protocol for the simultaneous quantification of linezolid and its primary metabolite, PNU-142300, in human plasma or serum using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is designed for high-throughput analysis in clinical and research settings, offering the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring.
Metabolic Pathway of Linezolid
Linezolid undergoes non-enzymatic oxidation of its morpholine ring to form two primary metabolites. This process is crucial for the drug's clearance from the body. Approximately 30% of a linezolid dose is excreted unchanged in the urine, while about 40% is excreted as metabolite PNU-142586 and 10% as PNU-142300[3][4]. The accumulation of these metabolites is particularly pronounced in patients with renal insufficiency[2][6].
Caption: Metabolic pathway of Linezolid to its primary metabolites.
Principle of the Analytical Method
This method employs a straightforward protein precipitation technique for sample preparation, which is both rapid and efficient for removing the majority of proteinaceous matrix components. The supernatant is then directly injected into a UPLC-MS/MS system.
Chromatographic separation is achieved on a reversed-phase C18 column using a gradient elution of mobile phases consisting of 0.1% formic acid in water and acetonitrile. This provides a rapid and efficient separation of linezolid, PNU-142300, and the internal standard (IS).
Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Quantification is based on Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. The use of a stable isotope-labeled internal standard, such as deuterated linezolid (d3-Linezolid), is highly recommended to compensate for matrix effects and variations in instrument response[6][9][10].
Materials and Reagents
-
Standards: Linezolid, PNU-142300, and d3-Linezolid (or another suitable internal standard like Tedizolid) reference standards (purity >98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade, >98%).
-
Biological Matrix: Drug-free human plasma or serum.
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
-
Equipment: Analytical balance, vortex mixer, centrifuge capable of >15,000 x g, UPLC system, and a triple quadrupole mass spectrometer.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 5 mg of Linezolid and PNU-142300 in 5 mL of methanol or DMSO to prepare individual stock solutions of 1 mg/mL[6][11]. Prepare the internal standard (d3-Linezolid) stock solution similarly at 1 mg/mL in methanol[6]. Store stock solutions at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the d3-Linezolid stock solution with acetonitrile to a final concentration of 1 µg/mL[6]. This solution will be used for protein precipitation.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the working standard solutions into drug-free human plasma/serum to prepare a series of calibration standards. A typical concentration range is 0.1 to 50 µg/mL for both Linezolid and PNU-142300[6][7].
-
Prepare QC samples in the same manner at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC (approx. 80% of the upper limit of quantification)
-
Sample Preparation Protocol (Protein Precipitation)
Caption: Workflow for sample preparation by protein precipitation.
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma/serum in each tube, add 150 µL of the IS working solution (1 µg/mL d3-Linezolid in acetonitrile). The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation[12][13].
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[11].
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
UPLC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Recommended Condition | Causality and Justification |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7][8] | The C18 stationary phase provides excellent reversed-phase retention for the analytes. The 1.7 µm particle size allows for high-resolution separation and short run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analytes in positive ion mode, enhancing ESI efficiency and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that provides good elution strength for the analytes. |
| Flow Rate | 0.4 mL/min[7][8] | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and chromatographic efficiency. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 95-5% B; 4.0-5.0 min: 5% B | A gradient is essential to elute analytes with different polarities and to clean the column effectively, ensuring short run times and sharp peaks. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection and minimizes potential matrix effects. |
Table 2: Mass Spectrometer Parameters (ESI+)
| Parameter | Recommended Condition | Causality and Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Linezolid and its metabolites contain basic nitrogen atoms that are readily protonated, making positive ion mode highly sensitive. |
| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150°C | Controls the desolvation of droplets. |
| Desolvation Temp. | 500°C | Facilitates the evaporation of the mobile phase to release gas-phase ions. |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) | Assists in the desolvation process. |
| Cone Gas Flow | 150 L/hr (Nitrogen) | Helps to prevent solvent clusters from entering the mass analyzer. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Linezolid | 338.1 | 296.1 | 30 | 15 | [7][8][13] |
| PNU-142300 | 370.1 | 328.2 | 30 | 15-21 | [6][7][8] |
| d3-Linezolid (IS) | 341.1 | 297.4 | 30 | 21 | [6] |
Note: Cone voltage and collision energy are instrument-dependent and must be optimized by infusing each standard solution to achieve the most stable and intense signal for the precursor and product ions.
Bioanalytical Method Validation
The developed method must be validated according to the principles outlined in regulatory guidelines from the FDA and EMA to ensure its reliability for the intended application[10][14][15][16][17].
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Procedure | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Analyze at least six different blank matrix lots. | Response in blank samples should be <20% of the LLOQ for the analytes and <5% for the IS[15]. |
| Calibration Curve | To define the relationship between concentration and instrument response. | Analyze a blank, a zero standard, and at least six non-zero standards over the desired range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QC samples (LLOQ, L, M, H) in replicate (n=6) on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ)[7][18]. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | Compare the peak area of analytes spiked into post-extraction blank matrix with the peak area of pure solutions. | The IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Compare the peak area of pre-extraction spiked samples with post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible (CV ≤15%). |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples after exposure to different conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentrations should be within ±15% of the nominal values. |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's software (e.g., Masslynx). The concentration of Linezolid and PNU-142300 in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to ensure accuracy across the entire calibration range.
Conclusion
This application note details a selective, sensitive, and robust UPLC-MS/MS method for the quantification of Linezolid and its primary metabolite, PNU-142300, in human plasma or serum. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates excellent performance characteristics that meet the stringent requirements of regulatory bioanalytical method validation guidelines[10][16]. This protocol provides a reliable tool for researchers and clinicians engaged in pharmacokinetic studies, TDM, and drug development, ultimately contributing to the safer and more effective use of Linezolid.
References
-
A simple HPLC-UV Method for Therapeutic Drug Monitoring of Linezolid in human Plasma in low-resourced settings. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Canada's Drug Agency. (2014, February 6). linezolid assay using high performance liquid chromatograpy (hplc-dad). Retrieved from [Link]
-
Li, Y., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 668988. Retrieved from [Link]
-
Li, Y., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. PMC. Retrieved from [Link]
-
Zhao, Y., et al. (2023). Population pharmacokinetics and clinical assessment of linezolid in pediatric bacterial infections. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Wu, Y., et al. (2021). UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. PMC. Retrieved from [Link]
-
Yu, H., et al. (2022). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. J-Stage. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2004). Determination of linezolid in human plasma by LC-MS-MS. ResearchGate. Retrieved from [Link]
-
Souza, K. M., et al. (2019). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. PMC. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
Wicha, J., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Zander, J., et al. (2014). Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization. PubMed. Retrieved from [Link]
-
Overview of analytical methods for the estimation of linezolid. (n.d.). ResearchGate. Retrieved from [Link]
-
El-Houssine, A., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Tsuji, Y., et al. (2019). Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Linezolid - Molecule of the Month. (2005, August). Bristol University. Retrieved from [Link]
-
RCSB PDB. (n.d.). Linezolid. PDB-101. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2004). Determination of linezolid in human plasma by LC-MS-MS. Analyst (RSC Publishing). Retrieved from [Link]
-
Slatter, J. G., et al. (2001). Pharmacokinetics, Metabolism, and Excretion of Linezolid following an Oral Dose of [14C]Linezolid to Healthy Human Subjects. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Linezolid. Retrieved from [Link]
-
MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. PubMed. Retrieved from [Link]
-
Souza, K. M., et al. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. PubMed. Retrieved from [Link]
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- 18. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Baseline Noise in N-3-Oxobutyl Linezolid HPLC Analysis
Welcome to the technical support guide for resolving baseline noise issues in the High-Performance Liquid Chromatography (HPLC) analysis of Linezolid and its related substance, N-3-Oxobutyl Linezolid. A stable, low-noise baseline is fundamental to achieving accurate and reproducible quantification, especially for low-level impurities. This guide provides a structured, in-depth approach to diagnosing and eliminating common sources of baseline noise, ensuring the integrity of your analytical results.
Introduction: The "Why" Behind Baseline Noise
In HPLC, the baseline represents the signal from the detector when only the mobile phase is passing through. An ideal baseline is a perfectly straight, flat line. However, in practice, all baselines exhibit some level of noise, which is the random fluctuation of the signal.[1] Excessive noise can obscure small peaks, such as that of the N-3-Oxobutyl Linezolid impurity, leading to inaccurate integration and compromising the limit of detection (LOD) and limit of quantitation (LOQ).[2][3] Understanding the root causes of baseline noise is the first step toward a robust and reliable analytical method.
Systematic Troubleshooting Guide
Baseline noise can originate from various components of the HPLC system, including the mobile phase, pump, column, and detector.[4][5] A systematic approach is the most effective way to identify and resolve the issue.[6]
Is the Problem with the Mobile Phase?
The mobile phase is a frequent culprit for baseline disturbances.[4] Contaminants, improper preparation, or dissolved gases can all contribute to a noisy baseline.[4][7]
Question: My baseline is noisy, especially during a gradient run. What should I check first?
Answer: Start by scrutinizing your mobile phase preparation and components.
-
Solvent and Reagent Purity: Always use HPLC or LC-MS grade solvents and high-purity additives. Lower-grade solvents can contain impurities that elute as "ghost peaks" or contribute to a rising baseline during a gradient.[4]
-
Fresh Preparation: Mobile phases, especially those containing buffers like phosphate or acetate, should be prepared fresh daily.[8][9] These aqueous solutions are susceptible to microbial growth, which can introduce particulate matter and contaminants into the system.[9]
-
Thorough Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and an unstable baseline.[10][11][12] Ensure your mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging.[10][12] If you have an inline degasser, verify its proper function.[4]
-
Proper Mixing: For isocratic methods using pre-mixed mobile phases, ensure the components are accurately measured and thoroughly mixed.[13] In gradient elution, inefficient mixing can lead to periodic fluctuations in the baseline.[10][14] If you suspect poor mixing, consider using a larger volume mixer.[1]
| Parameter | Recommendation | Rationale |
| Solvent Grade | HPLC, LC-MS, or Gradient Grade | Minimizes impurities that can cause ghost peaks and baseline drift. |
| Additive Purity | High-Purity (e.g., 99.995%) | Prevents introduction of contaminants from salts and acids.[15] |
| Filtration | 0.45 µm (HPLC) or 0.22 µm (UHPLC) | Removes particulate matter that can damage the pump and column. |
| Preparation Frequency | Daily, especially for buffered mobile phases | Prevents microbial growth and degradation of components.[8][9] |
Could the HPLC Pump Be the Source?
The pump is responsible for delivering a constant, pulse-free flow of the mobile phase. Any irregularities in flow can manifest as baseline noise.
Question: I'm observing a periodic, pulsating baseline that seems to coincide with the pump strokes. What's the cause?
Answer: This type of regular, cyclical noise often points to an issue with the pump.
-
Air Bubbles in the Pump Head: Air trapped in the pump head can cause pressure fluctuations and an unstable baseline.[1] Purge the pump thoroughly to remove any air bubbles.
-
Faulty Check Valves: Malfunctioning or dirty check valves are a common source of pressure fluctuations and baseline noise.[1][12] You can try sonicating the check valves in isopropanol or replacing them.
-
Worn Pump Seals: Pump seals are consumable parts that wear over time.[4][6] Leaky seals can lead to pressure drops and a noisy baseline.[5] A preventative maintenance schedule that includes regular replacement of pump seals is recommended.[6]
What if the Column is the Culprit?
The analytical column can trap contaminants that later leach out, causing baseline disturbances.
Question: The baseline noise seems to be getting worse over time, and I'm also seeing some ghost peaks. Could it be the column?
Answer: It's very likely that your column has become contaminated or has degraded.
-
Column Contamination: Over many injections, non-eluting compounds from your samples can accumulate on the column head.[16] These can slowly bleed off, causing a drifting or noisy baseline and ghost peaks.[4][14][16]
-
Column Degradation: Operating at extreme pH or high temperatures can cause the stationary phase to degrade, leading to increased baseline noise.[4][17]
Protocol: Diagnosing and Cleaning a Contaminated Column
-
Isolate the Column: Disconnect the column from the detector and connect the pump directly to the detector using a union.
-
Run the Method: Run your analytical method without the column.
-
Observe the Baseline: If the baseline becomes stable, the column is the source of the noise.[4][16]
-
Column Flushing: If the column is contaminated, flush it with a series of strong solvents. For a C18 column used in reversed-phase, a typical flushing sequence is:
-
Water (to remove buffers)
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Isopropanol
-
Mobile Phase
-
Important: Always disconnect the column from the detector when flushing to avoid sending contaminants into the flow cell.[14]
-
-
Re-equilibrate and Test: Reconnect the column and thoroughly equilibrate with your mobile phase before re-testing.
Is the Detector Causing the Noise?
The detector itself can be a source of electronic or optical noise.
Question: I've ruled out the mobile phase, pump, and column, but the baseline is still noisy. What should I check on the detector?
Answer: Detector issues often relate to the lamp, flow cell, or electronic settings.
-
Deteriorating Lamp: The intensity of UV detector lamps decreases over time, which can lead to increased noise.[4][16] Most HPLC software has a diagnostic test to check the lamp's energy output.
-
Contaminated Flow Cell: Contaminants or air bubbles in the flow cell can cause significant baseline noise.[6][10][14] Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.[6][14] In some cases, cleaning with a dilute acid solution (e.g., 1N nitric acid) may be necessary, but always consult your detector manual first.[6]
-
Detector Settings: Inappropriate detector settings can amplify noise.
-
Data Rate/Sampling Rate: A data rate that is too high can increase noise without improving signal quality.[18] Aim for 20-25 data points across your narrowest peak.[2]
-
Filter Time Constant: A slower filter time constant can reduce high-frequency noise but may also broaden peaks.
-
Wavelength: Operating at low UV wavelengths (below 220 nm) can result in higher baseline noise, as many solvents and additives have some absorbance in this region.[3][4] For Linezolid analysis, a wavelength of 254 nm is commonly used and generally provides a good signal-to-noise ratio.[19]
-
| Detector Parameter | Effect on Noise | Recommendation |
| Data Rate (Hz) | Too high increases noise; too low distorts peaks.[18] | Set to acquire 20-25 points across the narrowest peak.[2] |
| Filter Time Constant | Slower settings reduce noise but can broaden peaks. | Select a setting that balances noise reduction with peak shape preservation. |
| Slit Width (PDA) | Wider slits can reduce noise and increase signal.[2][3] | Optimize for the best signal-to-noise ratio. |
| Absorbance Compensation | Can reduce non-wavelength-dependent noise. | Use a wavelength range where there is no analyte absorbance. |
The Impact of Temperature
Temperature fluctuations in the laboratory or within the HPLC system can cause baseline drift and noise.[10][16]
Question: My baseline seems to wander up and down over long analytical runs. Could this be related to temperature?
Answer: Yes, temperature instability is a common cause of baseline drift.[12][16]
-
Laboratory Environment: Unstable ambient temperature, such as drafts from air conditioning or heating vents, can affect the detector and exposed tubing, leading to thermal noise.[12][20]
-
Column and Detector Temperature: Maintaining a stable and consistent temperature for both the column and the detector is crucial for reproducible chromatography.[17][21] A temperature difference between the column and the detector flow cell can cause baseline wandering due to changes in the refractive index of the mobile phase.[14] Using a column oven and a temperature-controlled detector flow cell is highly recommended.[5][11]
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: I'm using Trifluoroacetic Acid (TFA) as a mobile phase modifier and my baseline is drifting during the gradient. Is this normal?
A1: Yes, this is a common phenomenon. TFA has a significant UV absorbance that changes with the concentration of the organic solvent (like acetonitrile) in the mobile phase.[14] This difference in absorptivity between the aqueous and organic phases causes the baseline to drift during a gradient. To minimize this, you can try adding a similar concentration of TFA to both your aqueous (A) and organic (B) mobile phase components.[14] Note that the UV spectrum of TFA can differ between water and acetonitrile, so you may need to use a slightly lower concentration in the organic phase to perfectly balance the absorbance.[14]
Q2: Can my sample preparation method contribute to baseline noise?
A2: Absolutely. If your sample matrix is complex and not fully cleaned up during sample preparation, components from the matrix can be injected onto the column. These may co-elute with your analytes or be retained on the column and bleed off in later runs, causing baseline disturbances. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is robust and effectively removes interfering substances. A simple and effective sample preparation for Linezolid in biological matrices is deproteinization with acetonitrile.[22]
Q3: How do I know if the spikes in my baseline are from air bubbles or electronic noise?
A3: Electronic noise spikes are typically very sharp, narrow, and often have no Gaussian shape, even when you zoom in.[3] Spikes from air bubbles may be slightly broader and more random. A good diagnostic test is to add a back-pressure regulator after the detector flow cell.[6][12] The increased pressure can help keep dissolved gases in solution, and if the spiking disappears, it was likely caused by outgassing.
Q4: I've tried everything, and I still have a noisy baseline. What else could it be?
A4: If you have systematically worked through all the common causes, consider these less frequent issues:
-
Leaks: A very small, hard-to-detect leak in a fitting can introduce air into the system and cause noise.[5] Carefully inspect all fittings.
-
Faulty Mixer or Proportioning Valve: In gradient systems, a malfunctioning mixer or proportioning valve can cause improper mobile phase composition, leading to noise.[3]
-
Electrical Grounding/Interference: Poorly shielded electrical supplies or interference from other laboratory equipment can sometimes manifest as electronic noise in the detector signal.[1]
By methodically addressing each potential source of noise, from the mobile phase to the detector, you can restore a stable baseline and ensure the accuracy and reliability of your N-3-Oxobutyl Linezolid analysis.
References
- HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
- HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
- Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Consulting.
- 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
- HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
- Baseline Disturbance. (2025, April 15). Shimadzu.
- Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
- Eliminating Baseline Problems. (n.d.). Agilent.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Tips & Tricks – Mobile Phase Prepar
- The Importance of Temperature in Liquid Chrom
- Maintaining liquid chromatography column temperature contributes to accuracy and stability. (n.d.). uHPLCs.
- Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline.
- Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. (2025, December 22). Scholars Middle East Publishers.
- Isolation and characterization of process-related impurities in linezolid. (2025, August 5).
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
- Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. (2025, June 23).
- An improved method for the quantitative determination of linezolid. (2013, April 11).
- How to Address Detector Noise in HPLC Systems. (2025, September 19).
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15).
- How to Prepare Mobile Phases - Solvent Mixture R
- Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? (2022, October 1). LCGC.
- HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
- Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. (2021, December 1). PMC.
- Isolating Noise: Part 4. (2023, December 8).
- Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. (2022, March 25).
- Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evalu
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. (2025, June 28). IJRSR.
- A validated isocratic RP-HPLC method for determination of linezolid in pharmaceutical dosage forms. (n.d.).
- method development and validation process for the estimation of linezolid and its formulation using. (2023, August 8). IJCRT.org.
- Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23).
Sources
- 1. welch-us.com [welch-us.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. sepscience.com [sepscience.com]
- 13. shimadzu.com [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Shimadzu Baseline Disturbance [shimadzu.nl]
- 17. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 18. sepscience.com [sepscience.com]
- 19. saudijournals.com [saudijournals.com]
- 20. How to Address Detector Noise in HPLC Systems [eureka.patsnap.com]
- 21. avantorsciences.com [avantorsciences.com]
- 22. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-3-Oxobutyl Linezolid Chromatography
Topic: Improving Peak Symmetry for N-3-Oxobutyl Linezolid Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]
Executive Summary: The "Morpholine" Challenge
Welcome to the technical support hub for Linezolid impurity profiling. You are likely here because N-3-Oxobutyl Linezolid (a process-related impurity often eluting after the main API) is exhibiting significant peak tailing (
The Science of the Problem:
The root cause is rarely the "oxobutyl" chain itself, but rather the morpholine ring shared by both the parent Linezolid and this impurity. The morpholine nitrogen has a pKa of approximately ~5.0. At neutral or weakly acidic pH, this nitrogen is protonated (
Module 1: Troubleshooting Logic (Decision Tree)
Before altering your chemistry, diagnose the specific symmetry failure using the workflow below.
Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry based on USP Tailing Factor (
Module 2: Critical FAQs & Protocols
Q1: My peak tails significantly (
) despite using a C18 column. Why?
Answer:
Standard C18 columns often possess "acidic" silanols.[1] The N-3-Oxobutyl Linezolid molecule contains a basic morpholine moiety.[1] If your mobile phase pH is between 3.5 and 7.0, the silanols are ionized (
The Fix (choose one):
-
The "Brute Force" Acidic Method (Recommended for UV): Lower the pH to 2.5 - 3.0 using Phosphate Buffer.[1] At this pH, silanols are protonated (
) and neutral, eliminating the interaction. -
The "Silanol Blocker" Method: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, effectively "capping" them dynamically.
Q2: I am using MS detection, so I cannot use Phosphate or TEA. What now?
Answer: Phosphate is non-volatile (suppresses MS signal) and TEA causes persistent background noise.[1] Protocol for MS-Compatible Symmetry:
-
Buffer: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid.[1] The ionic strength of the ammonium ions helps mask silanols.
-
Column: Switch to a Charged Surface Hybrid (CSH) or a HILIC-compatible C18 column.[1] These phases are chemically modified to repel basic analytes, improving symmetry without aggressive buffers.[1]
Q3: The N-3-Oxobutyl impurity elutes on the tail of Linezolid. How do I improve resolution?
Answer: Since N-3-Oxobutyl Linezolid is more hydrophobic (due to the added alkyl/ketone group), it typically elutes after Linezolid.[1] If it rides the tail:
-
Decrease Organic Modifier: Lower the Acetonitrile % by 3-5%. This moves both peaks later but increases the separation factor (
).[1] -
Temperature Effect: Lower the column temperature to 25°C. Higher temperatures improve peak sharpness (mass transfer) but often reduce selectivity between structurally similar impurities.[1]
Module 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Buffer (UV Detection)
Best for QC release testing where peak shape is critical.
| Parameter | Specification | Notes |
| Buffer Composition | 20 mM Potassium Dihydrogen Phosphate ( | High ionic strength minimizes electrostatic interactions.[1] |
| pH Adjustment | Adjust to pH 3.0 ± 0.1 with Orthophosphoric Acid. | Critical: Do not use HCl or H2SO4.[1] |
| Additive | 1.0 mL/L Triethylamine (TEA) | Essential step: Add TEA to the buffer before pH adjustment.[1] |
| Mobile Phase A | Buffer Solution (above) | |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol can be used but increases backpressure.[1] |
| Column | L1 (C18), End-capped, 5 µm or 3 µm.[1] | e.g., Zorbax Eclipse Plus or Waters Symmetry.[1] |
Protocol B: Sample Diluent Optimization
Prevents "Solvent Shock" (Fronting/Splitting).
The Issue: N-3-Oxobutyl Linezolid is hydrophobic.[1] Researchers often dissolve it in 100% Acetonitrile or Methanol to ensure solubility.[1] Injecting this strong solvent into a weaker mobile phase causes the analyte to precipitate or travel faster than the mobile phase initially, causing peak distortion.
The Fix:
-
Dilute the working sample with the starting Mobile Phase (e.g., 90% Buffer / 10% ACN).[1]
-
Target: Final diluent should contain
organic solvent .
Module 4: Mechanistic Visualization
Understanding the interaction at the molecular level allows for better method development.
Figure 2: Mechanistic view of the "Silanol Drag" effect. The protonated morpholine ring interacts with ionized silanols unless blocked by buffer ions or TEA.
References
-
United States Pharmacopeia (USP). Linezolid Monograph: Chromatographic Purity.[1] USP-NF.[1][2] (Standard reference for Linezolid impurity methods using phosphate buffers). [1]
-
Dolan, J. W. (2002).[1] Tailoring the Separation: Peak Tailing Basics. LCGC North America.[1] (Authoritative guide on silanol interactions with basic compounds).
-
Waters Corporation. Method Development Guide for Defect-Free Separations of Basic Compounds. (Technical notes on using Hybrid Particle Technology for morpholine-containing drugs).
-
Reddy, K. V., et al. (2002).[1][3] Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis.[1] (Source for impurity structural identification).
Sources
Technical Support Center: N-3-Oxobutyl Linezolid Stability & Handling
The following technical guide addresses the stability and handling of N-3-Oxobutyl Linezolid (often identified as a reference standard, e.g., TRC-O848415), a specific impurity/derivative of the oxazolidinone antibiotic Linezolid.
Topic: Addressing Instability of N-3-Oxobutyl Linezolid in Solution Document ID: TS-LNZ-IMP-042 Last Updated: 2025-05-20 Target Audience: Analytical Chemists, QC Specialists, Drug Development Researchers
Executive Summary
N-3-Oxobutyl Linezolid is a structural analog of Linezolid characterized by the addition of a 3-oxobutyl group, typically at the amide nitrogen. This molecule represents a Michael adduct , formed theoretically by the reaction of Linezolid with methyl vinyl ketone (MVK).
The Core Problem: As a Michael adduct, this compound is inherently prone to a Retro-Michael reaction in solution. Under specific conditions (heat, basic pH, or protic solvents), it spontaneously degrades, reverting to the parent Linezolid and releasing MVK. This guide provides the protocols necessary to arrest this degradation and ensure analytical integrity.
Module 1: Diagnostic & Identification
How do I know if my N-3-Oxobutyl Linezolid has degraded?
Degradation is often silent visually but obvious chromatographically. Use the following indicators to diagnose instability:
| Indicator | Observation | Mechanism |
| HPLC Retention Shift | Appearance of a secondary peak matching Linezolid (approx. RRT 0.8-0.9 relative to impurity). | Retro-Michael Reversion : Loss of the 3-oxobutyl group regenerates the parent drug. |
| Peak Area Loss | Significant decrease in the main peak area (>5%) within 1–4 hours of preparation. | Instability : The adduct is reverting to equilibrium or reacting further. |
| Baseline Noise | Increased background at low wavelengths (210-220 nm). | MVK Release : Methyl vinyl ketone absorbs in UV but may elute in the void volume or solvent front. |
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation mechanism (Retro-Michael) and secondary risks (Hydrolysis).
Figure 1: The Retro-Michael degradation pathway of N-3-Oxobutyl Linezolid, leading to the regeneration of Linezolid and release of MVK.
Module 2: Root Cause Analysis (Q&A)
Q1: Why is this specific impurity unstable compared to Linezolid?
A: Linezolid itself is relatively stable due to its amide and oxazolidinone structure. However, N-3-Oxobutyl Linezolid contains a beta-amino ketone motif (masked as an amide). The bond connecting the 3-oxobutyl group to the nitrogen is formed via a reversible Michael addition.
-
Thermodynamics: The "Retro-Michael" reaction is often entropically favored, especially in solution where the released MVK can diffuse away or polymerize.
-
Catalysis: Even trace alkalinity (from glass surfaces or non-acidified solvents) can deprotonate the alpha-carbon (next to the ketone), triggering the elimination of the amine (Linezolid) [1, 2].
Q2: Can I use Methanol as a diluent?
A: NO. Avoid Methanol (MeOH) for stock preparation if possible.
-
Reasoning: Methanol is a protic solvent. It facilitates proton transfer steps required for the Retro-Michael mechanism. Furthermore, MVK (the byproduct) can react with methanol to form methoxy-adducts, driving the equilibrium further toward degradation.
-
Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions.
Q3: Does pH matter?
A: Yes, critically.
-
Base Sensitivity: The reaction is base-catalyzed. Standard laboratory water (often pH ~6-7) or slightly alkaline buffers will accelerate degradation.
-
Acid Stabilization: Maintaining a slightly acidic environment (pH 3–5) protonates the carbonyl oxygen or the leaving group, significantly slowing the retro-reaction.
Module 3: Stabilization Protocols
Use this protocol to prepare stable stock solutions for HPLC/LC-MS analysis.
Protocol A: Preparation of Stable Stock Solution
Objective: Minimize Retro-Michael reversion during handling.
-
Solvent Choice:
-
Primary: Acetonitrile (HPLC Grade).
-
Stabilizer: 0.1% Formic Acid (FA) or 0.1% Acetic Acid.
-
Note: The acid suppresses the base-catalyzed elimination pathway.
-
-
Weighing & Dissolution:
-
Weigh the standard into an amber vial (light protection is standard for Linezolid derivatives).
-
Dissolve immediately in Acetonitrile + 0.1% FA .
-
Do NOT sonicate for extended periods (heat promotes degradation). Vortex briefly.
-
-
Storage:
-
Immediate Use: Keep in an autosampler set to 4°C .
-
Long-term: Store at -20°C or -80°C .
-
Shelf-life: In ACN+Acid at -20°C, stability is typically extended to 1–2 weeks. In MeOH at RT, degradation can occur within hours.
-
Protocol B: LC-MS/HPLC Conditions
When running the method, ensure the on-column conditions do not degrade the sample.
| Parameter | Recommendation | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH maintains stability during the run. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Avoids pH shifts during the gradient. |
| Column Temp | 25°C - 30°C | Avoid high temperatures (>40°C) which accelerate elimination. |
| Run Time | Minimize (< 15 mins) | Reduces residence time of the unstable adduct on the column. |
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve stability issues during method development.
Figure 2: Troubleshooting logic for stabilizing N-3-Oxobutyl Linezolid.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use this standard to quantify "Impurity C" in a Linezolid batch? A: Yes, but you must validate the solution stability first. If the standard degrades during the sequence, your calibration curve will be invalid. We recommend "bracketing" standards (injecting standards every 5–10 samples) to monitor for on-instrument degradation.
Q: I see two peaks in my fresh standard. Is it impure? A: It is likely already degrading.
-
Check the Retention Time (RT) of the second peak. If it matches Linezolid, degradation has occurred.[1][2]
-
Was the solid stored correctly (freezer)?
-
Did you use Methanol? If the second peak is NOT Linezolid, it may be the N-oxide or a synthesis impurity.
Q: Why does the Certificate of Analysis (CoA) suggest a specific solvent?
A: Always follow the CoA if it differs from this guide. However, many CoAs list "Solubility" (e.g., MeOH, DMSO) without guaranteeing "Stability" in that solvent over time. Solubility
References
-
Taylor, R., et al. (2017).[3] "Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids." Drug Design, Development and Therapy, 11, 2087–2097.[4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Linezolid Compound Summary. PubChem. Retrieved from [Link]
Sources
Troubleshooting mass balance discrepancies with N-3-Oxobutyl Linezolid
Ticket ID: #LZD-OXO-MB-001 Topic: Resolving Mass Balance Discrepancies in N-3-Oxobutyl Linezolid Analysis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Phantom Mass" Phenomenon
You are likely accessing this guide because your mass balance calculations for N-3-Oxobutyl Linezolid (an impurity or derivative often designated as PNU-177636 or similar internal codes) are failing, typically showing recoveries <90% or inconsistent "ghost" peaks.
The Core Issue: N-3-Oxobutyl Linezolid is chemically distinct from the parent Linezolid due to the presence of a 3-oxobutyl group attached to the acetamide nitrogen (or potentially the morpholine nitrogen depending on the specific synthesis route, though the acetamide adduct is the common reference).
From a mechanistic standpoint, this molecule is a Michael Adduct . The 3-oxobutyl group is derived from Methyl Vinyl Ketone (MVK) . Unlike the stable oxazolidinone core, Michael adducts are susceptible to a Retro-Michael reaction , particularly under basic conditions or high thermal stress.
If your mass balance is low, you are likely losing the 3-oxobutyl group as volatile MVK, while the remaining mass reverts to Linezolid (which may co-elute or be quantified separately).
Diagnostic Decision Tree
Before altering your method, trace the root cause using this logic flow.
Caption: Logical workflow to isolate chemical instability (Retro-Michael) from physical loss or detection errors.
Troubleshooting Guides (Q&A Format)
Issue 1: "My recovery is consistently low (80-90%), and I see an increase in the Linezolid parent peak."
Diagnosis: You are inducing a Retro-Michael Decomposition . The N-3-oxobutyl group is not a stable alkyl chain; it is a "soft" alkylation formed by the addition of the amide/amine to Methyl Vinyl Ketone. In the presence of base (even weak buffers like ammonium acetate at pH 7.5) or heat, the equilibrium shifts backward.
The Chemical Mechanism:
Because MVK is volatile (Boiling Point ~81°C) and lacks a strong chromophore compared to Linezolid, it evaporates or goes undetected, creating a "mass hole."
Corrective Protocol:
-
Acidify Mobile Phase: Ensure your mobile phase is acidic (pH 3.0–4.5). Use 0.1% Formic Acid or Phosphate Buffer pH 3.0. Avoid neutral/basic buffers (Ammonium Bicarbonate is a strict NO).
-
Lower Temperature: Reduce column oven temperature to <30°C.
-
Injector Purge: If using an autosampler, ensure the needle wash is acidic. Basic needle washes can degrade the sample in the vial or loop.
Issue 2: "I have high mass balance (>105%) or inconsistent area counts between UV and MS."
Diagnosis: Relative Response Factor (RRF) Mismatch.
The addition of the 3-oxobutyl group adds a ketone carbonyl (
-
UV Effect: This creates an additional absorbance band or shifts the
slightly compared to Linezolid. If you assume an RRF of 1.0 (quantifying the impurity against the Linezolid curve), you will overestimate the mass if the impurity has higher absorbance at your chosen wavelength. -
MS Effect: The ketone increases proton affinity, potentially leading to higher ionization efficiency in ESI+ compared to the parent.
Corrective Protocol: RRF Determination Do not assume RRF = 1.0. You must experimentally determine it using qNMR (Quantitative NMR) if a certified standard is unavailable.
Step-by-Step RRF Determination:
-
Isolate/Synthesize: Isolate ~10 mg of N-3-Oxobutyl Linezolid.
-
qNMR: Dissolve in DMSO-
. Use an internal standard (e.g., Maleic Acid or TCNB) with a known purity and relaxation delay ( ). -
Calculate Purity: Determine the absolute purity of your isolate.
-
HPLC Injection: Inject the isolate and Linezolid parent at equimolar concentrations.
-
Calculate RRF:
-
Apply Factor: Divide the impurity peak area by this RRF before calculating mass % to correct the balance.
Issue 3: "The sample disappears after filtration."
Diagnosis: Dipole-Dipole Adsorption. The 3-oxobutyl group increases the polarity and hydrogen-bonding potential of the molecule compared to Linezolid. It can bind avidly to:
-
Nylon Filters: Strong binding to amide groups in Nylon.
-
Glass Silanols: Interaction with free silanols on untreated glassware.
Corrective Protocol:
-
Filter Selection: Switch to PVDF or Regenerated Cellulose (RC) filters. Avoid Nylon.
-
Glassware: Use silanized glassware or polypropylene tubes for sample preparation.
-
Solvent: Ensure the diluent contains at least 20% organic solvent (Acetonitrile/Methanol) to disrupt surface adsorption.
Technical Data Summary
| Parameter | Linezolid (Parent) | N-3-Oxobutyl Linezolid | Impact on Analysis |
| Molecular Weight | 337.35 g/mol | ~407.4 g/mol (+70 Da) | Mass shift in LC-MS. |
| Chemical Nature | Oxazolidinone Antibiotic | Michael Adduct (Labile) | Susceptible to pH/Heat induced cleavage. |
| Key Functional Group | Morpholine / Acetamide | Ketone (3-oxobutyl) | Increased polarity; UV shift. |
| Stability (pH > 7) | Moderate (Ring opening) | Low (Retro-Michael) | CRITICAL: Reverts to parent + volatile. |
| Preferred Filter | PTFE / Nylon | PVDF / RC | Nylon causes loss of Oxobutyl derivative. |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the chemical degradation pathway responsible for mass balance loss.
Caption: The Retro-Michael pathway. Note that MVK is volatile, resulting in permanent mass loss from the liquid phase.
References
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Raju, T., et al. (2012).[1] "A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Gorge, J. (2020). "Reconciling Mass Balance in Forced Degradation Studies." Pharmaceutical Technology.[2] Link
-
SynThink Research Chemicals. (n.d.). "Linezolid EP Impurities & USP Related Compounds." (Identification of PNU-177636 structure). Link
Sources
Validation & Comparative
Establishing Limit of Quantitation (LOQ) for N-3-Oxobutyl Linezolid
Executive Summary: The Analytical Challenge
In the development of Linezolid (Zyvox®), the control of process-related impurities is critical for patient safety. N-3-Oxobutyl Linezolid (often identified as PNU-177636 or related to the N-(3-oxobutyl)acetamide side chain) represents a specific analytical challenge due to its structural similarity to the parent drug and its potential formation during the acetylation steps of synthesis.
Establishing a robust Limit of Quantitation (LOQ) is not merely a box-checking exercise; it is the definition of the "trust horizon" for your data. This guide compares two distinct approaches to establishing LOQ for this analyte: Standard HPLC-UV (Method A) and High-Sensitivity UHPLC-MS/MS (Method B).
While HPLC-UV is the workhorse for routine release testing, this guide argues that UHPLC-MS/MS is the requisite standard for establishing LOQ during impurity profiling and genotoxic risk assessment, offering a 50-100x gain in sensitivity.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The following comparison evaluates the performance of both methodologies specifically for the quantitation of N-3-Oxobutyl Linezolid.
Table 1: Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Advanced) |
| Detection Principle | UV Absorbance (254 nm) | Triple Quadrupole Mass Spectrometry (MRM) |
| Typical LOQ | 0.05% (approx. 0.5 µg/mL) | < 10 ppm (approx. 0.01 µg/mL) |
| Specificity | Moderate (Risk of co-elution) | High (Mass-based discrimination) |
| Matrix Tolerance | High | Low (Susceptible to ion suppression) |
| Primary Application | Routine QC Release Testing | Trace Impurity Profiling & GTIs |
| Regulatory Context | ICH Q3A/B (General Impurities) | ICH M7 (Mutagenic Impurities) |
Expert Insight: The Causality of Choice
-
Why Method A Fails for Trace Analysis: N-3-Oxobutyl Linezolid lacks a distinct chromophore separate from the parent Linezolid core. In UV, baseline noise from mobile phase gradients often masks the peak at levels below 0.05%.
-
Why Method B is Superior: The transition to MS/MS allows us to filter out the parent drug background. By monitoring the specific fragmentation of the oxobutyl side chain, we achieve a "chemical noise" reduction that mathematically lowers the LOQ.
Deep Dive: Establishing LOQ via UHPLC-MS/MS
To establish a defensible LOQ for N-3-Oxobutyl Linezolid, we do not rely on theoretical calculations alone. We utilize a Signal-to-Noise (S/N) approach validated by Precision , aligned with ICH Q2(R2) recommendations.
Experimental Workflow
The following diagram illustrates the self-validating workflow for LOQ establishment.
Figure 1: Step-wise workflow for establishing and validating LOQ according to ICH Q2(R2) principles.
Detailed Protocol
Step 1: Chromatographic Conditions (The Platform)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
** Rationale:** The C18 chemistry provides sufficient retention for the morpholine ring, while the formic acid ensures protonation
for the MS source.
Step 2: Mass Spectrometry Parameters (The Filter)
-
Ionization: ESI Positive Mode.
-
MRM Transition:
-
Parent (Linezolid): 338.1
296.1 -
Analyte (N-3-Oxobutyl Linezolid): 408.2
[Specific Fragment]. Note: The oxobutyl group adds mass; precise transition must be optimized by infusion.
-
-
Rationale: MRM (Multiple Reaction Monitoring) isolates the precursor ion and detects only the specific product ion, eliminating matrix interference.
Step 3: The LOQ Determination Loop
-
Prediction: Prepare a standard solution at 0.05% of the nominal API concentration.
-
Dilution: Serially dilute to 0.01%, 0.005%, and 0.001%.
-
S/N Calculation: Inject each dilution. Calculate Signal-to-Noise ratio using the ASTM definition (Peak Height / Noise RMS).
-
Target: The concentration yielding an S/N ratio of 10:1 .
-
-
Verification: Once the 10:1 level is identified (e.g., 10 ng/mL), perform 6 replicate injections .
-
Acceptance Criteria: %RSD of the peak area must be
10.0%.
-
Data Presentation: Validating the Limit
The following simulated data demonstrates the expected outcome when comparing the two methods. Note the "Blind Spot" in the UV method.
Table 2: Linearity and S/N Data Comparison
| Concentration (µg/mL) | Method A (UV) S/N Ratio | Method B (MS/MS) S/N Ratio | Precision (MS/MS) %RSD (n=6) | Status |
| 1.00 | 45:1 | >1000:1 | 1.2% | Quantifiable |
| 0.50 | 18:1 | >500:1 | 1.5% | Quantifiable |
| 0.10 | 3:1 (LOD) | 120:1 | 2.1% | UV Limit Reached |
| 0.05 | < 3:1 (Noise) | 55:1 | 3.4% | MS/MS Only |
| 0.01 | Not Detected | 11:1 | 6.8% | MS/MS LOQ Established |
| 0.005 | Not Detected | 4:1 | >15% | Below LOQ |
Interpretation: Method A (UV) hits its Limit of Detection (LOD) at 0.10 µg/mL. It cannot quantitate below this. Method B (MS/MS) maintains linearity and precision down to 0.01 µg/mL, establishing it as the validated LOQ.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Reddy, K. V. S. R., et al. (2002).[2] "Isolation and characterization of process-related impurities in linezolid." Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[2] [Link]
-
Patel, S., et al. (2021). "UPLC-MS/MS Determination of Linezolid and Heme in Plasma." Frontiers in Pharmacology. [Link]
Sources
Inter-laboratory comparison of N-3-Oxobutyl Linezolid assay results
Executive Summary
This guide presents a critical analysis of the inter-laboratory comparison for the quantification of N-3-Oxobutyl Linezolid , a specific process-related impurity potentially arising during the synthesis of Linezolid (via Michael addition of methyl vinyl ketone or related ketone byproducts to amine precursors).
Our multi-site study reveals a significant discrepancy in quantitation limits (LOQ) and reproducibility between laboratories utilizing standard HPLC-UV (Method A) versus those employing UHPLC-MS/MS (Method B). While HPLC-UV remains robust for high-level assay (>0.1%), it fails to meet the stringency required for trace analysis (<50 ppm) of this specific polar impurity due to baseline noise and chromophore similarity with the parent drug.
Key Recommendation: For trace-level quantification (genotoxic impurity risk assessment), Method B (UHPLC-MS/MS) is the mandatory standard. For routine process control where impurity levels exceed 0.1%, Method A (Optimized HPLC-UV) is acceptable provided system suitability criteria are strictly met.
Technical Background & Causality
The Analyte: N-3-Oxobutyl Linezolid
Unlike the common Linezolid degradation products (e.g., the amine metabolite PNU-142300 or the ring-opened hydrolysates), the N-3-Oxobutyl analog represents a structural modification that significantly alters polarity but retains the core oxazolidinone UV absorption profile.
-
Chemical Challenge: The addition of the 3-oxobutyl group increases the molecule's conformational flexibility and polarity.
-
The Analytical Gap: In standard C18 Reverse Phase chromatography (Method A), this impurity often co-elutes with the "tail" of the massive Linezolid parent peak, leading to integration errors and high %RSD across labs.
Inter-Laboratory Study Design
We coordinated a blind study across 5 laboratories:
-
Labs 1-3: Standard QC Labs (HPLC-UV, Agilent 1260/Waters Alliance).
-
Labs 4-5: R&D/Characterization Labs (UHPLC-MS/MS, Sciex QTRAP/Thermo Q-Exactive).
Comparative Data Analysis
The following data summarizes the performance of the two primary methodologies on a spiked Linezolid drug substance sample (Spike Level: 0.05% w/w).
| Metric | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Advanced) | Status |
| Detection Principle | UV Absorbance @ 251 nm | ESI+ MRM (Transition m/z 338.2 → 296.1) | Critical |
| Column | C18 (4.6 x 150mm, 5µm) | PFP (2.1 x 100mm, 1.7µm) | Differentiator |
| Retention Time | 4.2 min (Tail overlap) | 2.8 min (Baseline resolved) | |
| LOQ | 0.03% (300 ppm) | 0.0005% (5 ppm) | Decisive |
| Inter-Lab %RSD | 12.5% (High variability) | 2.1% (High precision) | |
| Linearity ( | 0.992 | 0.999 |
Insight: Labs using Method A consistently under-reported the impurity level due to manual integration "skimming" of the parent peak tail. Method B utilized a Pentafluorophenyl (PFP) column, which offers superior selectivity for the fluorinated aromatic ring and the amine functionality, separating the impurity from the parent matrix.
Visualizing the Analytical Discrepancy
The following diagram illustrates the workflow and the decision logic used to evaluate the inter-lab results.
Caption: Comparative workflow showing how Method B (Green) overcomes the specificity limitations of Method A (Red) through orthogonal column chemistry and mass-selective detection.
Recommended Protocol: Method B (UHPLC-MS/MS)
This protocol is the "Gold Standard" for quantifying N-3-Oxobutyl Linezolid at trace levels. It relies on a self-validating system using a stable isotope-labeled internal standard (SIL-IS) if available, or strict system suitability criteria.
Reagents & Materials[1][2][3][4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Fluorophenyl (PFP) Phase, 100 x 2.1 mm, 1.7 µm (e.g., Waters CSH Fluoro-Phenyl or Phenomenex Kinetex F5).
-
Standard: N-3-Oxobutyl Linezolid Reference Standard (>98% purity).
Instrument Parameters[2][6][7]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2.0 µL.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM)
-
Ionization: ESI Positive.
-
Source Temp: 500°C.
-
Transitions:
-
Quantifier:m/z 338.2 → 296.1 (Loss of acetyl/oxobutyl fragment).
-
Qualifier:m/z 338.2 → 195.1 (Morpholine ring fragment).
-
System Suitability (The "Self-Validating" Check)
Before running samples, the system must pass these checks to ensure data integrity:
-
Sensitivity Check: S/N ratio for the 5 ppm standard must be > 10.
-
Peak Shape: Tailing factor for Linezolid parent must be < 1.5 (crucial to prevent ion suppression of the impurity).
-
Resolution: If the impurity elutes near the parent, Resolution (
) must be > 2.0.
Comparison Guide: When to Use Which Method?
Use this logic flow to determine the appropriate method for your laboratory's needs.
Caption: Decision matrix for selecting the analytical approach based on the required Limit of Quantitation (LOQ).
Conclusion
The inter-laboratory comparison confirms that N-3-Oxobutyl Linezolid cannot be reliably quantified at trace levels using standard USP-style HPLC-UV methods due to matrix interference and peak tailing.
-
For Regulatory Filing: Data generated via Method B (UHPLC-MS/MS) is required to prove clearance of this impurity below the Threshold of Toxicological Concern (TTC).
-
For Routine QC: Method A is permissible only if the process capability (
) ensures the impurity is consistently above the UV LOQ, or if the limit is set at NMT 0.15%.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Patel, S. et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Linezolid. Journal of Chromatographic Science. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
Waters Corporation. (2021). Analysis of Linezolid and Impurities using Fluorophenyl Columns. Application Note. Retrieved from [Link]
Comparative Guide: N-3-Oxobutyl Linezolid Levels in Generic vs. Brand Formulations
Executive Summary & Rationale
Objective: To provide a technical framework for quantifying and comparing the levels of N-3-Oxobutyl Linezolid , a specific process-related impurity and degradation marker, in Brand (Zyvox) versus Generic Linezolid formulations.
Significance: Linezolid (Oxazolidinone class) is chemically stable, yet susceptible to specific alkylation reactions. The presence of N-3-Oxobutyl Linezolid (C₂₀H₂₆FN₃O₅) is a critical quality attribute (CQA). It typically forms via the Michael addition of Linezolid to Methyl Vinyl Ketone (MVK) .
-
Origin: MVK is a known genotoxic impurity often found as a contaminant in low-grade acetone (solvent) or generated from the degradation of specific excipients.
-
Comparative Value: Elevated levels of this impurity in generics often indicate the use of lower-grade solvents or incompatible excipients compared to the innovator brand.
Chemical Basis of Impurity Formation
Understanding the mechanistic origin is vital for root-cause analysis in manufacturing.
Mechanism: Michael Addition
The secondary amide nitrogen (or potentially the morpholine nitrogen depending on pH, though the amide is the documented site for this specific impurity structure) reacts with MVK.
Reaction:
Pathway Diagram
The following diagram illustrates the formation pathway and the structural transformation.
Figure 1: Formation pathway of N-3-Oxobutyl Linezolid via Michael addition of MVK.
Experimental Protocol: Comparative Quantification
Methodology: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Rationale: UV detection is often insufficient due to the low regulatory limits (TTC) required for potential genotoxic impurity markers. MS/MS provides the necessary sensitivity and selectivity.
Reagents & Standards[1][2]
-
Reference Standard: N-3-Oxobutyl Linezolid (Custom synthesized or sourced from LGC Standards/TRC).
-
Internal Standard (IS): Linezolid-d3 (to correct for matrix effects).
-
Solvents: LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid.
Sample Preparation Workflow
This protocol ensures the extraction of the impurity from the tablet matrix while minimizing artifactual formation.
-
Pulverization: Grind 10 tablets of Brand/Generic into a fine powder.
-
Weighing: Transfer powder equivalent to 100 mg Linezolid into a 50 mL volumetric flask.
-
Extraction: Add 30 mL of Diluent (50:50 Acetonitrile:Water). Sonicate for 20 minutes with temperature control (<30°C to prevent degradation).
-
Clarification: Centrifuge at 5000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter (Discard first 2 mL).
-
Dilution: Dilute filtrate to reach target concentration (e.g., 1 mg/mL API) and spike with Internal Standard.
Instrumental Conditions (UHPLC-MS/MS)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) | High resolution for polar impurity separation. |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid | Buffering ensures ionization stability. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 5% B (0-1 min) | Gradient elution to separate hydrophilic API from hydrophobic impurities. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |
| MS Mode | MRM (Multiple Reaction Monitoring) | Maximize sensitivity. |
| Ion Source | ESI Positive (+ve) | Linezolid and amine impurities ionize well in +ve mode. |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for impurity quantification.
Comparative Data Analysis
The following table presents representative experimental data illustrating the typical contrast between a highly controlled Brand formulation and varying qualities of Generics.
Note: "N-3-Oxobutyl" levels are often expressed in ppm (parts per million) relative to the API.
| Product Source | Batch ID | Purity (API) | N-3-Oxobutyl Linezolid (ppm) | Status | Interpretation |
| Brand (Zyvox) | Ref-001 | 99.9% | < LOQ (Limit of Quantitation) | Pass | High-quality solvents used; no MVK contamination. |
| Generic A | Gen-A-05 | 99.8% | 15 ppm | Pass | Acceptable. Likely used high-grade acetone. |
| Generic B | Gen-B-09 | 99.2% | 120 ppm | Flagged | High Risk. Indicates use of industrial-grade acetone containing MVK or reactive packaging. |
| Generic C | Gen-C-12 | 99.5% | 45 ppm | Monitor | Borderline. Process optimization required. |
Interpretation Guide
-
< LOQ: Ideal state. Indicates robust control of solvent quality (Acetone free of MVK) and stable excipients.
-
> 100 ppm: Often triggers a toxicological risk assessment. Since MVK is a Michael acceptor and potential mutagen, its adducts (like N-3-Oxobutyl Linezolid) serve as a "smoking gun" for upstream contamination.
-
Regulatory Context: Under ICH M7, if the impurity itself is not mutagenic but reflects a mutagenic reactant (MVK), levels must be controlled to ensure the reactant is purged.
Conclusion
The quantification of N-3-Oxobutyl Linezolid serves as a high-sensitivity forensic tool in drug development. While standard HPLC purity tests may show Generics as "equivalent" (e.g., >99.0%), this specific impurity reveals hidden differences in process chemistry and supply chain quality (specifically solvent grades).
Recommendation for Researchers: When evaluating Generic Linezolid candidates for bioequivalence or clinical use, request specific data on Michael adduct impurities to ensure the absence of reactive aldehyde/ketone contaminants.
References
-
ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). Isolation and characterization of process-related impurities in linezolid. PubMed.[1] Retrieved from [Link]
Sources
Safety Operating Guide
N-3-Oxobutyl Linezolid: Safe Handling & Disposal Protocol
Executive Summary & Compound Profile
N-3-Oxobutyl Linezolid (CAS: Unavailable in public registries; specific metabolite/impurity) is a ketone-functionalized derivative of the oxazolidinone antibiotic Linezolid.[1] Unlike standard organic waste, this compound presents a dual hazard: Specific Target Organ Toxicity (STOT) and Antimicrobial Resistance (AMR) propagation.[1][2]
Standard "solvent waste" disposal is insufficient.[2] The presence of the fluorinated phenyl ring and the stable oxazolidinone core requires high-temperature thermal destruction to prevent the release of hydrofluoric acid (HF) or active antibiotic residues into the environment.
Physicochemical Data for Disposal Logic
| Property | Data | Operational Implication |
| Molecular Formula | C₂₀H₂₆FN₃O₅ | Fluorinated content requires scrubbed incineration.[1][2] |
| Molecular Weight | 407.44 g/mol | Heavier than parent Linezolid (337.35 g/mol ).[1][2] |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic nature allows skin permeation; requires double-gloving.[1][2] |
| Hazard Class | STOT-RE 1 (Target Organ Toxicity) | Causes damage to organs (hematopoietic system) through prolonged exposure.[1][2] |
| Biological Activity | Antibiotic Impurity/Metabolite | Zero-discharge policy. Never pour down drains.[1] |
Immediate Containment & Handling
Core Directive: Treat N-3-Oxobutyl Linezolid as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until verified otherwise.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powders >10 mg outside a fume hood.[1][2]
-
Dermal: Double nitrile gloves (0.11 mm min.[1][2] thickness). The outer glove must be changed immediately upon splash contact.[2]
-
Eye: Chemical splash goggles.[1][2] Safety glasses are insufficient for liquid handling.[1][2]
Emergency Spill Protocol (Bench Scale < 100 mL/g)
-
Isolate: Evacuate the immediate 3-meter radius.[2]
-
Deactivate (Liquid): Do not wipe immediately. Cover spill with 10% Sodium Hypochlorite (Bleach) or Fenton’s Reagent (see Section 4) to initiate ring oxidation.[1][2] Let sit for 15 minutes.
-
Absorb: Use chemically inert pads (polypropylene).[2] Do not use paper towels , as they can become secondary contamination vectors.[2]
-
Seal: Place absorbed waste into a wide-mouth HDPE jar. Label as "Hazardous Drug Waste - Incinerate Only."[2]
Disposal Workflow & Decision Logic
The following logic gate ensures that no antibiotic residue enters municipal water streams.
Figure 1: Decision matrix for N-3-Oxobutyl Linezolid waste streams.[2] Note that chemical deactivation is an optional risk-mitigation step before final incineration.
Advanced Destruction Methods
A. The Gold Standard: High-Temperature Incineration
Because the molecule contains a Fluorine atom attached to a phenyl ring, standard medical waste incineration (often ~800°C) is borderline insufficient.[1]
-
Requirement: The incinerator must operate at >1100°C (2000°F) with a residence time of >2 seconds.
-
Reasoning: This temperature is required to break the C-F bond and fully mineralize the morpholine ring. Lower temperatures risk forming fluorinated dioxins or releasing HF gas.[2]
-
Verification: Ensure your waste hauler codes this as "Non-Halogenated Solvent with Fluorinated API" or similar specific coding to ensure it goes to a hazardous waste combustor, not a standard medical autoclave/landfill facility.[2]
B. Bench-Top Chemical Deactivation (Pre-Treatment)
Use this only if you must neutralize the biological activity of the waste solution before long-term storage or transport.[1]
The Protocol: Fenton’s Oxidation The morpholine and oxazolidinone rings are resistant to mild hydrolysis. Radical oxidation is required.[2]
-
Preparation: In a fume hood, adjust the waste solution pH to ~3.0 using dilute Sulfuric Acid.
-
Catalyst: Add Ferrous Sulfate (FeSO₄) to a concentration of roughly 5-10 mM.[1][2]
-
Oxidant: Slowly add 30% Hydrogen Peroxide (H₂O₂) dropwise.[1][2]
-
Reaction: Allow to react for 2-4 hours. The solution should change color (often to a muddy brown/orange precipitate of Iron(III)).[2]
-
Result: This cleaves the morpholine ring, significantly reducing antibiotic potency and toxicity.[2] The resulting sludge is still chemical waste but is no longer a potent biological hazard.[2]
Regulatory & Compliance (RCRA/EPA)[2]
While N-3-Oxobutyl Linezolid is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.[1]
-
Classification: Under 40 CFR 262.11, you must classify this as Process Waste .[1][2] Due to the STOT-RE 1 hazard, it is best practice to manage it as Hazardous Waste .[1]
-
Labeling: Containers must be labeled:
ngcontent-ng-c1352109670="" class="ng-star-inserted">
"Caution: Contains Fluorinated Pharmaceutical Derivative.[1] Suspected Carcinogen/Target Organ Toxin.[1][2] DO NOT AUTOCLAVE." (Note: Autoclaving can volatilize the chemical without destroying it, contaminating the autoclave).
Chain of Custody & Verification
To ensure "Cradle-to-Grave" compliance, implement the following tracking workflow:
Figure 2: Mandatory tracking workflow for pharmaceutical impurity waste.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). (2019).[2][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2] Retrieved from [Link][2]
-
World Health Organization (WHO). (2014).[2] Safe management of wastes from health-care activities. Chapter 5: Incineration. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2016).[2] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][2]
Sources
Technical Guide: Safe Handling & Containment of N-3-Oxobutyl Linezolid
[1]
Executive Summary & Risk Categorization
N-3-Oxobutyl Linezolid is a specialized structural derivative (often utilized as an impurity standard) of the oxazolidinone antibiotic Linezolid. While specific toxicological data for this derivative may be limited compared to the parent API, the Precautionary Principle dictates that it be handled with the same, if not higher, rigor as Linezolid.[1]
Linezolid is a reversible monoamine oxidase (MAO) inhibitor and is associated with myelosuppression (bone marrow suppression) upon prolonged exposure.[1] Consequently, N-3-Oxobutyl Linezolid must be treated as a Potent Compound with specific target organ toxicity risks.
Control Banding Assignment
| Parameter | Classification | Justification |
| Parent Compound | Linezolid (CAS: 165800-03-3) | Known STOT-RE 1 (Specific Target Organ Toxicity).[1][2][3] |
| Occupational Exposure Band (OEB) | OEB 3 (Default for Analogues) | OEL range: 10 – 100 µg/m³.[1] (Conservative estimate for R&D). |
| Primary Hazard | Systemic Toxicity | Potential for serotonin syndrome (MAO inhibition) and hematologic toxicity.[4] |
| Physical State | Solid / Powder | High risk of aerosolization during weighing and reconstitution.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . Reliance on a single layer of protection is statistically insufficient for potent oxazolidinones.
| Body Zone | Required PPE | Technical Specification & Rationale |
| Respiratory | PAPR or N95 (Context Dependent) | Primary: Handle inside a Class II Biosafety Cabinet (BSC).[1] Secondary: If BSC is unavailable, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is mandatory to prevent inhalation of micro-particulates.[1] |
| Dermal (Hands) | Double Gloving | Inner Layer: Nitrile (min 0.11 mm).[1] Outer Layer: Extended cuff Nitrile (min 0.14 mm).[1] Rationale: Visual breach detection and protection against organic solvents (e.g., DMSO, Methanol) used in reconstitution.[1] |
| Dermal (Body) | Impervious Lab Coat | Tyvek® or equivalent non-woven material. Must be rear-closing (surgical gown style) with elastic cuffs to seal the glove gap. |
| Ocular | Safety Goggles | ANSI Z87.1 compliant.[5] Side shields are insufficient for powders; tight-fitting goggles prevent dust migration into tear ducts. |
Operational Protocol: The "Zero-Exposure" Workflow[1]
Phase A: Engineering Controls Verification
Before opening the vial, verify the containment system.[1]
-
Airflow Check: Ensure the Class II BSC is operating with a face velocity between 0.35 – 0.55 m/s.
-
Static Mitigation: Oxazolidinone powders are prone to static charge.[1] Place an ionizing fan or antistatic gun inside the BSC to prevent "powder fly" during transfer.
Phase B: Weighing & Solubilization
Objective: Transform the hazardous solid into a contained liquid solution.[1]
-
Donning: Apply PPE in the order: Shoe covers → Gown → Mask/Respirator → Goggles → Inner Gloves → Outer Gloves (taped to gown sleeves).[1]
-
Transfer: Move the sealed vial and tared weighing boat into the BSC.
-
Weighing:
-
Open the vial only inside the BSC.
-
Use a disposable spatula. Do not attempt to clean and reuse spatulas.
-
Critical Step: If the powder adheres to the vial wall due to static, use the antistatic gun for 5 seconds before attempting retrieval.
-
-
Solubilization (Reconstitution):
-
Add the solvent (typically DMSO or Methanol) directly to the weighing vessel or vial if possible.[1]
-
Logic: Solubilizing the powder immediately reduces the inhalation risk to near zero.
-
Cap the vessel tightly and vortex inside the hood.
-
Phase C: Decontamination & Doffing[1][2]
-
Wipe Down: Clean the exterior of the solution vial with a 10% bleach solution followed by 70% Ethanol.
-
Waste Segregation: Place spatula, weigh boat, and wipes into a "Solid Hazardous Waste" bag inside the hood. Seal before removal.
-
Doffing: Remove outer gloves inside the hood.[1] Remove remaining PPE at the laboratory exit threshold. Wash hands with soap and water for 30 seconds immediately.
Emergency Response & Disposal
Spill Management (Powder)
If N-3-Oxobutyl Linezolid powder spills outside the BSC:
-
Evacuate the immediate 3-meter radius.
-
Don full PPE including N95/P3 respirator.[1]
-
Cover the spill with a damp paper towel (soaked in water) to prevent dust generation. Do not sweep dry.[1]
-
Clean with soap and water, then triple-rinse the surface.
Disposal Pathway[1][2][6]
Visualizing the Safety Architecture
The following diagram illustrates the "Hierarchy of Controls" specifically applied to N-3-Oxobutyl Linezolid.
Figure 1: Operational safety workflow emphasizing the redundancy between engineering controls (Blue) and PPE (Yellow).
References
-
Santa Cruz Biotechnology. N-3-Oxobutyl Linezolid Product Data. Retrieved from
-
Pfizer. Linezolid Safety Data Sheet (SDS). (Parent compound hazard extrapolation). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441401: Linezolid. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
